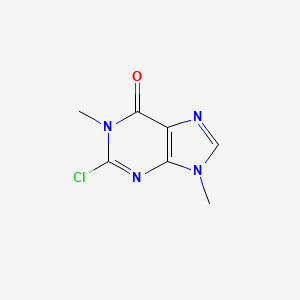
7-fluoro-3-(trifluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-(trifluorometil)-1H-indazol es un derivado de indazol fluorado. Los indazoles son compuestos heterocíclicos que contienen un anillo de benceno y pirazol fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-fluoro-3-(trifluorometil)-1H-indazol generalmente implica reacciones de fluoración electrofílica y ciclación. Un método común incluye el tratamiento de N-acilindol con hipofluorito de trifluorometilo en un solvente como CF₃Cl a bajas temperaturas (por ejemplo, -78 °C). Esta reacción produce una mezcla de derivados de indolina fluorados, que se pueden tratar adicionalmente con hidróxido de potasio en metanol para obtener el indazol fluorado deseado .
Métodos de producción industrial: La producción industrial de indazoles fluorados a menudo implica fluoración electrofílica a gran escala utilizando reactivos como Selectfluor o fluoroxisulfato de cesio. Estos métodos están optimizados para obtener un alto rendimiento y pureza, asegurando la idoneidad del compuesto para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Fluoro-3-(trifluorometil)-1H-indazol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Fluoroxisulfato de cesio o Selectfluor en acetonitrilo o metanol.
Productos principales:
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de varios indazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
7-Fluoro-3-(trifluorometil)-1H-indazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de heterociclos fluorados más complejos.
Biología: Investigado por su potencial como inhibidor de varias enzimas y receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 7-fluoro-3-(trifluorometil)-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor mejoran la afinidad de unión y la estabilidad del compuesto, lo que lleva a una inhibición o activación más efectiva del objetivo. Las vías y los objetivos exactos dependen de la aplicación específica y a menudo se dilucidan mediante estudios bioquímicos detallados .
Compuestos similares:
3-Fluoroindol: Otro derivado de indol fluorado con rutas sintéticas y aplicaciones similares.
7-Fluoro-3-sustituidos-1,2,4-triazolo[3,4-b]benzotiazoles: Compuestos con potencial antifúngico y patrones de fluoración similares
Singularidad: 7-Fluoro-3-(trifluorometil)-1H-indazol destaca por su grupo trifluorometilo, que mejora significativamente su actividad biológica y estabilidad en comparación con otros indoles fluorados. Esto lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
3-Fluoroindole: Another fluorinated indole derivative with similar synthetic routes and applications.
7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Compounds with antifungal potential and similar fluorination patterns
Uniqueness: 7-Fluoro-3-(trifluoromethyl)-1H-indazole stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated indoles. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4F4N2 |
|---|---|
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
7-fluoro-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H4F4N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
ORVBQAOXGAHTJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





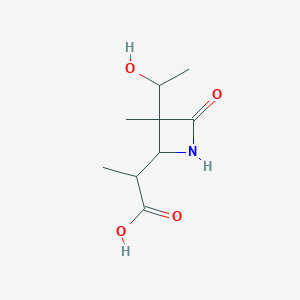
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
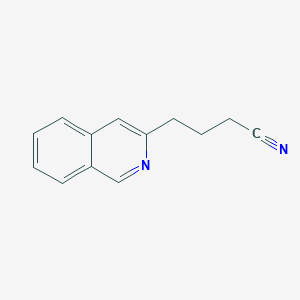
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
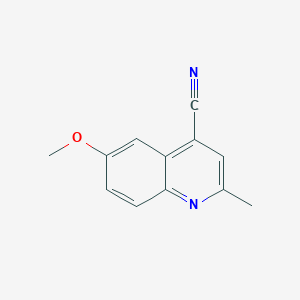
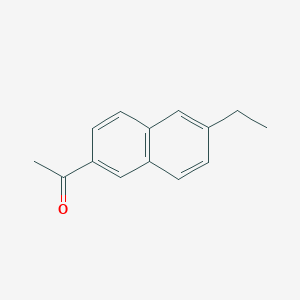
![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)

![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)
![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
